Welcome to the BenchChem Online Store!
molecular formula C5H13N3O2 B8314823 2-Amino-5-hydrazino-pentanoic acid

2-Amino-5-hydrazino-pentanoic acid

Cat. No. B8314823
M. Wt: 147.18 g/mol
InChI Key: ZPZGJLNXFKKQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05710324

Procedure details

Mix 5-[3-(carbethoxyhydrazino)-propyl]-hydantoin (2.44 g, 10 mmol), barium hydroxide octahydrate (18.15 g, 10 mmol) and water (55 mL). Reflux for 12 hours, remove the white solid by filtration and extract the filter cake with boiling water (25 ml) and finally wash with hot water (25 mL). Combine the filtrate and washings, treat with ammonium carbonate (5.7 g) and heat with stirring. Filter off the barium carbonate, wash the filter cake with hot water and evaporate the filtrate and washings in vacuo to give 2-amino-5-hydrazino- pentanoic acid.
Name
5-[3-(carbethoxyhydrazino)-propyl]-hydantoin
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
18.15 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:6][NH:7][CH2:8][CH2:9][CH2:10][CH:11]1[NH:15]C(=O)N[C:12]1=[O:17])(OCC)=O.[OH2:18].O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:15][CH:11]([CH2:10][CH2:9][CH2:8][NH:7][NH2:6])[C:12]([OH:17])=[O:18] |f:1.2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
5-[3-(carbethoxyhydrazino)-propyl]-hydantoin
Quantity
2.44 g
Type
reactant
Smiles
C(=O)(OCC)NNCCCC1C(NC(N1)=O)=O
Name
Quantity
18.15 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
55 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
remove the white solid
FILTRATION
Type
FILTRATION
Details
by filtration
EXTRACTION
Type
EXTRACTION
Details
extract the filter cake with boiling water (25 ml)
WASH
Type
WASH
Details
finally wash with hot water (25 mL)
ADDITION
Type
ADDITION
Details
Combine the filtrate and washings, treat with ammonium carbonate (5.7 g)
TEMPERATURE
Type
TEMPERATURE
Details
heat
FILTRATION
Type
FILTRATION
Details
Filter off the barium carbonate
WASH
Type
WASH
Details
wash the filter cake with hot water
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate and washings in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)CCCNN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.